molecular formula C14H11ClN2O B11617733 1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one

1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11617733
M. Wt: 258.70 g/mol
InChI Key: KAVIELWLXMKZMP-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a 4-chlorobenzyl group in this compound enhances its potential biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 4-chlorobenzyl chloride with 1,3-dihydro-2H-benzimidazol-2-one under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like cesium carbonate. The mixture is stirred at elevated temperatures (around 60°C) for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The benzimidazole ring can be oxidized to form different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the chlorine atom.

    Oxidation Reactions: Oxidized benzimidazole derivatives.

    Reduction Reactions: Reduced amine derivatives.

Scientific Research Applications

1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole
  • 1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole

Comparison

1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific structure, which combines the benzimidazole core with a 4-chlorobenzyl group. This combination enhances its biological activity compared to other similar compounds. The presence of the chlorine atom in the benzyl group can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C14H11ClN2O/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9H2,(H,16,18)

InChI Key

KAVIELWLXMKZMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CC3=CC=C(C=C3)Cl

Origin of Product

United States

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